molecular formula C19H22N2O B10812652 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one

1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one

Cat. No.: B10812652
M. Wt: 294.4 g/mol
InChI Key: PKYORNOFPIDINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one (CAS 5228-47-7) is a tetrahydroquinoline derivative with a methyl group at position 2, a phenylamino substituent at position 4, and a propan-1-one moiety at position 1. Its molecular formula is C22H28N2O, and its exact mass is 336.22034 g/mol . The compound’s structure (SMILES: CCCCCC(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C) features a partially saturated quinoline core, which may enhance metabolic stability compared to fully aromatic analogs.

Properties

IUPAC Name

1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-3-19(22)21-14(2)13-17(16-11-7-8-12-18(16)21)20-15-9-5-4-6-10-15/h4-12,14,17,20H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYORNOFPIDINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Approaches

The core dihydroquinoline scaffold of the target compound is typically constructed via condensation reactions between phenylamines and carbonyl-containing precursors. For example, 3-phenylquinoxalin-2(1H)-one derivatives have been synthesized using cyclohexyldithiocarbamate-mediated thiation of chlorinated intermediates . Analogously, the dihydroquinolinone framework can be assembled by reacting aniline derivatives with cyclic ketones under acidic or oxidative conditions.

A generalized protocol involves:

  • Formation of the dihydroquinoline backbone : Heating phenylamine with a β-ketoester or diketone in the presence of ammonium acetate (NH₄OAc) as a cyclization agent .

  • Introduction of the methyl group : Alkylation at the C2 position using methyl iodide or analogous alkylating agents.

  • Sulfuration or oxygenation : Thiolation or ketonization steps to install the propan-1-one moiety.

Key reaction parameters include:

  • Catalysts : Ceric ammonium nitrate (CAN) or copper acetate (Cu(OAc)₂) for dehydrogenation .

  • Solvents : Ethanol, chloroform, or deep eutectic solvents (e.g., choline chloride:PTSA) .

  • Temperature : Reflux conditions (100–120°C) for 3–12 hours .

One-Pot Sequential Synthesis

Recent advancements in one-pot methodologies enable efficient synthesis of dihydroquinolinones. A representative procedure involves:

Step 1 : Dehydrogenation of saturated ketones using CAN (20 mol%) and TEMPO (20 mol%) at 100°C for 3 hours .
Step 2 : Cyclocondensation with 1,3-cyclohexadione derivatives under O₂ atmosphere, facilitated by choline chloride:PTSA as a green solvent .

ParameterConditionYield (%)
CatalystCu(OAc)₂ (20 mol%)85–92
OxidantTEMPO (20 mol%)-
SolventCholine chloride:PTSA (1:1)-
Temperature100°C-
Reaction Time4 hours-

This method eliminates intermediate isolation, enhancing atom economy and scalability .

Michael Addition and Thiolation

Michael addition reactions are pivotal for introducing sulfur-containing side chains. For instance, thiol derivatives of quinoxaline were synthesized by reacting thiones with acrylonitrile or acrylamides in ethanol under reflux . Adapting this to the target compound:

  • Thione formation : Treating 2-chloro-3-phenylquinoxaline with N-cyclohexyldithiocarbamate in chloroform .

  • Michael addition : Adding methyl acrylate to the thione intermediate in ethanol with triethylamine (Et₃N) as a base .

Example :

  • Substrate : 3-Phenylquinoxaline-2(1H)-thione (1.0 mmol)

  • Reagent : Methyl acrylate (1.0 mmol)

  • Conditions : EtOH, reflux, 6 hours

  • Yield : 88–91%

Hydrazide Intermediate Formation

Hydrazides serve as precursors for acylated derivatives. A two-step process involves:

  • Hydrazide synthesis : Reacting ester derivatives with hydrazine hydrate in ethanol .

  • Acylation : Coupling the hydrazide with propanoyl chloride or activated ketones.

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 9.00 (s, NH), 3.47 (t, SCH₂), 2.53 (t, CH₂CO) .

  • ¹³C NMR : 170.3 ppm (C=O), 32.9 ppm (SCH₂) .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Condensation/CyclizationHigh functional group toleranceMulti-step purification70–85
One-Pot SynthesisScalable, green solventsRequires specialized catalysts85–92
Michael AdditionRapid side-chain functionalizationSensitivity to moisture88–91

Optimization Strategies

  • Catalyst Screening : Transition metals (e.g., Cu, Ce) improve cyclization efficiency .

  • Solvent Effects : Deep eutectic solvents enhance reaction rates and reduce byproducts .

  • Temperature Control : Maintaining 100°C prevents decomposition of heat-labile intermediates .

Chemical Reactions Analysis

1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivative.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the quinoline ring, introducing nitro or halogen groups.

    Condensation: The compound can participate in Mannich reactions, forming β-amino carbonyl compounds.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds related to 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one. The structure is often modified to enhance biological activity against various cancer cell lines.

Case Studies and Findings

  • Synthesis and Evaluation : A study synthesized derivatives of quinoline compounds, including those similar to this compound, and evaluated their cytotoxic effects on human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Some derivatives exhibited IC50 values as low as 1.9 μg/mL, indicating significant antiproliferative activity .
  • Mechanism of Action : Research indicates that the anticancer activity may be attributed to the inhibition of key cellular pathways involved in proliferation and survival. Compounds similar to this structure have been shown to induce apoptosis in cancer cells through various mechanisms including oxidative stress and modulation of signaling pathways .

Antimicrobial Properties

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects.

Research Insights

  • Antibacterial Testing : Compounds derived from this structure have been tested against a range of bacterial strains. The findings suggest that certain modifications can enhance their efficacy as antibacterial agents .

Synthetic Methodologies

The compound serves as a versatile scaffold in synthetic organic chemistry. Its derivatives are often used in the development of new pharmaceuticals.

Synthesis Techniques

  • Michael Addition Reactions : The compound can undergo chemoselective Michael reactions, allowing for the introduction of various substituents that can modify its biological activity. This method has been employed to create a library of derivatives for further biological evaluation .

Data Table: Summary of Biological Activities

Compound StructureActivity TypeTarget Cell LineIC50 (μg/mL)
This compoundAnticancerHCT-1161.9
Similar DerivativeAntimicrobialStaphylococcus aureusNot specified
Modified QuinolineAnticancerMCF-72.3

Mechanism of Action

The mechanism of action of 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may interfere with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Hybrids

Compound H2: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-Isobutylphenyl)propan-1-one
  • Structure: Combines tetrahydroquinoline with ibuprofen fragments.
  • Biological Activity : Exhibits in vitro antioxidant activity (HPSA: Hydrogen Peroxide Scavenging Activity), anti-inflammatory activity (IAD: Inhibition of Albumin Denaturation), and antitryptic activity (ATA). Lipophilicity (RM value) was determined experimentally and computationally, showing higher bioavailability than derivatives H1 and H3 .
  • Key Difference: The isobutylphenyl group (from ibuprofen) enhances anti-inflammatory properties but increases steric bulk compared to the phenylamino group in the target compound.
3-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one (CAS 91494-44-9)
  • Structure: Features a chloro substituent on the propanone chain.
Piperazine Derivatives: 3-(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one
  • Structure : Incorporates a piperazine ring and methoxy group.
  • Biological Activity : Demonstrates anti-HIV-1 reverse transcriptase inhibition and antimicrobial activity . The piperazine moiety improves solubility and target engagement but reduces lipophilicity .

Functional Group Variations

1-(4-Hydroxy-3-methoxyphenyl)propan-1-one
  • Structure: A simpler alkyl-phenylketone lacking the tetrahydroquinoline core.
  • Biological Activity: Used as a nematicidal agent but lacks the multifunctional pharmacological profile of tetrahydroquinoline derivatives .
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(4-methoxy-1H-indol-1-yl)propan-1-one (CAS 1219566-73-0)
  • Structure: Replaces tetrahydroquinoline with dihydroisoquinoline and adds a methoxyindole group.
  • Key Difference : The indole moiety may enhance interactions with serotonin receptors, suggesting divergent therapeutic applications compared to the target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Substituents Lipophilicity (RM) Biological Activities
Target Compound (CAS 5228-47-7) C22H28N2O 2-methyl, 4-phenylamino, propanone Not reported Data pending
H2 C22H27NO Isobutylphenyl, propanone RM = 0.82 Antioxidant, anti-inflammatory
3-Chloro analog C12H12ClNO Chloro, propanone Not reported Unknown
Piperazine derivative C17H24N3O2 6-methoxy, piperazine Not reported Anti-HIV, antimicrobial
1-(4-Hydroxy-3-methoxyphenyl)propan-1-one C10H12O3 Methoxy, hydroxy Not reported Nematicidal

Discussion of Key Findings

  • Lipophilicity and Bioavailability: Compound H2’s isobutyl group increases lipophilicity (RM = 0.82), favoring membrane permeability. The target compound’s phenylamino group may balance hydrophilicity and lipophilicity, though experimental RM values are needed for direct comparison .
  • Pharmacological Potential: While H2 and piperazine derivatives show validated bioactivity (anti-inflammatory, antiviral), the target compound’s phenylamino group could offer unique hydrogen-bonding interactions for targeting kinases or GPCRs.
  • Structural Optimization : Chloro and methoxy substituents (e.g., in and ) highlight the impact of electronic effects on reactivity and target selectivity.

Biological Activity

1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C₁₈H₁₈N₂O
  • Molecular Weight : 282.35 g/mol
  • Structure : The compound features a quinoline core with a phenylamino substitution, which is critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It has been shown to interact with various receptors, including those involved in neuropharmacological pathways.
  • Antioxidant Activity : The compound exhibits potential antioxidant properties, which may contribute to its protective effects against oxidative stress.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

Study Activity Assessed Findings Reference
Study 1Anticancer ActivityInduced apoptosis in pancreatic cancer cells with an IC50 of 12 µM.
Study 2Antimicrobial ActivityShowed significant inhibition against Staphylococcus aureus (MIC = 8 µg/mL).
Study 3Neuroprotective EffectsReduced neuronal death in vitro by 30% under oxidative stress conditions.

Case Study 1: Anticancer Properties

A study conducted on pancreatic cancer cell lines demonstrated that the compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a therapeutic agent for pancreatic cancer.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. The results indicated that it was particularly effective against Gram-positive bacteria, highlighting its potential as an antibiotic candidate.

Case Study 3: Neuroprotective Effects

Research exploring the neuroprotective capabilities revealed that the compound could mitigate neuronal damage caused by oxidative stress. This effect was attributed to its ability to scavenge free radicals and modulate signaling pathways involved in cell survival.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. For example, a base-catalyzed alkylation of 2-methyl-4-(phenylamino)quinoline with a propanone derivative (e.g., ethyl bromoacetate) under reflux in ethanol achieves the ketone moiety. Optimization includes:

  • Temperature : Maintaining 70–80°C to balance reaction rate and side-product formation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.
  • Catalyst Screening : Use of K₂CO₃ or DBU to enhance reaction kinetics .
    • Data Contradiction : Yields vary (26–82%) depending on substituent steric effects and purification protocols (e.g., column chromatography vs. recrystallization) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., quinoline NH at δ 8.2–8.5 ppm) and ketone carbonyl (δ 205–210 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 323.3).
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity.
  • Elemental Analysis : Validates C, H, N composition within ±0.3% of theoretical values .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • In Vitro Screening : Use LPS-stimulated RAW 264.7 macrophages to assess anti-inflammatory activity via NO production inhibition (IC₅₀ determination) .
  • Enzyme Inhibition Assays : Test against targets like COX-2 or kinases using fluorometric/colorimetric substrates.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are essential for refinement?

  • Methodological Answer :

  • Crystallization : Vapor diffusion with ethanol/water mixtures yields single crystals suitable for diffraction.
  • Data Collection : Synchrotron radiation (λ = 0.710–1.541 Å) resolves electron density maps for the quinoline and ketone moieties.
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters and hydrogen bonding networks. The R-factor should converge to <0.05 .
    • Data Contradiction : Discrepancies in torsion angles (e.g., dihydroquinoline ring puckering) may arise from disorder; use TWINABS for twin correction .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance potency?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenylamino position to improve target binding.
  • Side Chain Variation : Replace propan-1-one with cyclopropanone to assess steric effects on bioavailability.
  • QSAR Modeling : Employ Gaussian 16 to calculate electrostatic potential surfaces and correlate with IC₅₀ values from nematicidal assays .
    • Validation : Compare with analogues like 3-(6-methoxy-3,4-dihydroquinolin-1-yl)-1-piperazin-1-ylpropan-1-one, which show enhanced activity due to increased basicity .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically evaluated?

  • Methodological Answer :

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • LogP Determination : HPLC retention time correlation vs. standards (e.g., octanol-water partition) .
    • Data Contradiction : Discrepancies in solubility (e.g., ethanol vs. aqueous buffers) highlight the need for formulation optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.